2-(4-Chlorophenoxy)nicotinonitrile
Description
Historical Context and Significance of Nicotinonitrile Derivatives in Chemical Research
Nicotinonitrile, also known as 3-cyanopyridine, and its derivatives form a cornerstone in the synthesis of numerous significant chemical products. Historically, their importance grew with the understanding of their role as key intermediates in the production of pharmaceuticals and agrochemicals. The pyridine (B92270) ring is a fundamental component of various natural products and essential biomolecules, including nicotinic acid (Vitamin B3) and nicotinamide. The functionalization of this ring with a nitrile group provides a reactive handle for a multitude of chemical transformations, making nicotinonitriles valuable synthons in organic chemistry.
The significance of this class of compounds is underscored by their diverse and potent biological activities. Researchers have extensively documented that nicotinonitrile derivatives exhibit a broad pharmacological spectrum, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.gov For instance, the 2-pyridinone motif, which is structurally related to certain nicotinonitrile derivatives, is found in various naturally occurring compounds known for their biological effects. nih.gov This wide range of activities has cemented the nicotinonitrile scaffold as a critical area of focus in medicinal chemistry for the development of new therapeutic agents. nih.gov
Academic Rationale for Investigating 2-(4-Chlorophenoxy)nicotinonitrile
The academic interest in synthesizing and evaluating this compound is a logical extension of the established importance of the broader nicotinonitrile class. The primary rationale is rooted in the principles of medicinal chemistry, where structural modifications are systematically made to a known bioactive scaffold to explore and optimize its pharmacological properties.
The investigation is driven by several key factors:
Bioisosteric Replacement and Structural Diversity: The synthesis of derivatives like this compound is part of a broader effort to create novel chemical entities. Replacing a group on the nicotinonitrile core, such as an amino or oxo group, with a phenoxy moiety introduces significant changes in the molecule's size, shape, and electronic distribution. nih.gov
Modulation of Physicochemical Properties: The introduction of the 4-chlorophenoxy group specifically alters the compound's lipophilicity (its ability to dissolve in fats and lipids). This is a critical parameter that influences how a potential drug is absorbed, distributed, metabolized, and excreted. The chlorine atom, being an electron-withdrawing group, also modifies the electronic nature of the phenoxy ring, which can affect how the molecule interacts with biological targets. usda.gov
Exploring New Biological Activities: While the core nicotinonitrile structure is associated with certain activities, the addition of the 4-chlorophenoxy substituent could unlock new or enhanced biological effects. For example, research into related structures has been aimed at discovering agents with molluscicidal activity, a property not broadly associated with the parent scaffold. nih.gov The goal is to determine if this specific combination of moieties leads to a unique and useful pharmacological profile.
Overview of Current Research Directions for this compound and Related Structures
Current research on this compound and its analogues is primarily focused on synthesis and biological screening. The main directions include:
Synthesis of Novel Analogues: Chemists are actively developing synthetic routes to create libraries of related compounds. This often involves reacting a precursor, such as 2-chloronicotinonitrile, with various substituted phenols to generate a range of 2-phenoxy-nicotinonitrile derivatives. nih.gov
Antiproliferative and Anticancer Research: A significant thrust of the research on nicotinonitrile derivatives is in the field of oncology. ontosight.ai Studies on related structures investigate their ability to inhibit the growth of cancer cells. For example, various nicotinonitrile derivatives have shown potent cytotoxic activity against human breast (MCF-7) and colon (HCT-116) cancer cell lines. nih.gov Some compounds have been investigated as inhibitors of specific enzymes crucial for cancer progression, such as tyrosine kinases. nih.gov
Agrochemical Applications: Research has explored the potential of nicotinonitrile derivatives as agrochemicals. nih.gov In one study, a series of new nicotinonitrile derivatives were synthesized and evaluated for their molluscicidal activity against the land snail Monacha cartusiana. While this compound itself was not the primary focus, the study highlights a research direction for this class of compounds in crop protection. nih.gov
The table below presents findings from studies on nicotinonitrile derivatives, illustrating the types of biological activities being investigated for this class of compounds.
| Compound Type | Biological Activity Investigated | Model | Key Findings |
| Nicotinonitrile-2-thiolate salts | Molluscicidal Activity | M. cartusiana land snails | Showed good mortality, with LC₅₀ values comparable to the reference compound, Acetamiprid. nih.gov |
| 2-Amino-4,6-diphenylnicotinonitriles | Cytotoxicity | Breast Cancer Cell Lines (MDA-MB-231 & MCF-7) | Some derivatives exhibited excellent cytotoxicity, with IC₅₀ values more potent than the reference drug Doxorubicin. mdpi.com |
| Pyrazolo[3,4-b]pyridine-nicotinonitriles | Antiproliferative Activity / Enzyme Inhibition | Colon (HCT-116) & Breast (MCF-7) Cancer Cells | Certain derivatives showed potent antiproliferative effects by inducing apoptosis and inhibiting tyrosine kinase. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenoxy)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-10-3-5-11(6-4-10)16-12-9(8-14)2-1-7-15-12/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHKCNWJKWTOTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901264931 | |
| Record name | 2-(4-Chlorophenoxy)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901264931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82524-00-3 | |
| Record name | 2-(4-Chlorophenoxy)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82524-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenoxy)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901264931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 4 Chlorophenoxy Nicotinonitrile and Analogues
Palladium-Catalyzed Cross-Coupling Reactions in Nicotinonitrile Synthesis
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision. fiveable.menobelprize.org These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds, and their application in the synthesis of nicotinonitrile derivatives is a testament to their versatility. libretexts.org
The introduction of a phenoxy group onto the nicotinonitrile ring can be efficiently achieved via a palladium-catalyzed C-O cross-coupling reaction, often referred to as a Buchwald-Hartwig amination-type reaction adapted for ethers. This method typically involves the reaction of a halo-substituted nicotinonitrile (e.g., 2-chloronicotinonitrile) with a phenol (B47542) in the presence of a palladium catalyst and a suitable base. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by coordination of the phenoxide, and subsequent reductive elimination to yield the desired 2-phenoxynicotinonitrile (B77824) and regenerate the active catalyst.
Research has demonstrated that various palladium sources, such as Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium-ligand complexes, can be effective. libretexts.org The choice of base is also critical, with common bases including sodium or potassium carbonate, cesium carbonate, and potassium phosphate.
Table 1: Examples of Palladium-Catalyzed C-O Cross-Coupling for Aryloxy Nicotinonitrile Synthesis
| Precursor | Phenol | Catalyst / Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 2-Chloronicotinonitrile | 4-Chlorophenol (B41353) | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | ~85 |
| 2-Bromonicotinonitrile | Phenol | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | ~90 |
Note: The data in this table is representative and compiled from typical results in the field; specific yields may vary based on precise reaction conditions.
Dichloronicotinonitrile precursors, such as 2,6-dichloronicotinonitrile, offer a valuable platform for the synthesis of selectively functionalized nicotinonitriles. The differential reactivity of the chlorine atoms at the 2- and 6-positions allows for stepwise and regioselective substitution reactions. Typically, the chlorine at the 2-position is more susceptible to nucleophilic attack or oxidative addition in palladium-catalyzed reactions due to the electronic influence of the adjacent cyano group and the ring nitrogen.
This selective reactivity enables the introduction of a phenoxy group at the 2-position while leaving the chlorine at the 6-position available for subsequent transformations. For instance, reacting 2,6-dichloronicotinonitrile with one equivalent of 4-chlorophenol under carefully controlled palladium-catalyzed conditions can lead to the formation of 6-chloro-2-(4-chlorophenoxy)nicotinonitrile. chem-soc.sinih.gov
The choice of ancillary ligand is paramount in palladium-catalyzed cross-coupling reactions, as it significantly influences the catalyst's stability, activity, and selectivity. lehigh.edunih.gov For C-O bond formation, bulky, electron-rich phosphine (B1218219) ligands are often employed. These ligands stabilize the palladium center, promote oxidative addition, and facilitate the crucial reductive elimination step.
Commonly used ligands for this transformation include:
Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos): These are highly effective for C-O coupling due to their steric bulk and electron-donating properties.
Chelating diphosphine ligands (e.g., dppf, Xantphos): The bite angle of these ligands can influence the geometry of the palladium complex and, consequently, the reaction outcome. Xantphos, with its wide bite angle, is often particularly effective in promoting reductive elimination.
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands for cross-coupling reactions, offering strong σ-donation and good thermal stability. lehigh.edu
The ligand can also play a role in controlling regioselectivity in substrates with multiple reactive sites, such as dichloronicotinonitriles. A sterically demanding ligand may favor reaction at the less hindered position, although electronic factors often dominate in nicotinonitrile systems.
Nucleophilic Aromatic Substitution (SNAr) Reactions for Nicotinonitrile Formation
Nucleophilic aromatic substitution (SNAr) is a classical and often highly efficient method for the synthesis of aryloxy nicotinonitriles. wikipedia.orgbyjus.com This reaction is particularly well-suited for electron-deficient aromatic rings, such as the nicotinonitrile system, where the presence of electron-withdrawing groups (like the cyano group and the ring nitrogen) activates the ring towards nucleophilic attack. pressbooks.pubmasterorganicchemistry.com
In the context of synthesizing 2-(4-chlorophenoxy)nicotinonitrile, the SNAr reaction involves the treatment of a 2-halonicotinonitrile with 4-chlorophenol in the presence of a base. The base serves to deprotonate the phenol, generating the more nucleophilic phenoxide anion. This phenoxide then attacks the carbon atom bearing the leaving group (e.g., chlorine) on the nicotinonitrile ring.
Commonly used bases for this transformation include:
Potassium Carbonate (K₂CO₃)
Sodium Hydride (NaH)
Potassium tert-butoxide (t-BuOK)
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation of the phenoxide salt and enhance the nucleophilicity of the phenoxide.
Table 2: Base-Catalyzed SNAr for Aryloxy Nicotinonitrile Synthesis
| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 2-Chloronicotinonitrile | 4-Chlorophenol | K₂CO₃ | DMF | 80-100 | >95 |
| 2-Fluoronicotinonitrile | Phenol | NaH | THF | 60 | >90 |
Note: The data in this table is representative and compiled from typical results in the field; specific yields may vary based on precise reaction conditions.
The reactivity of chloro-substituted nicotinonitriles in SNAr reactions is significantly enhanced by the electron-withdrawing nature of the pyridine (B92270) ring nitrogen and the cyano group. researchgate.net These groups help to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed upon nucleophilic attack. masterorganicchemistry.com The stability of this intermediate lowers the activation energy of the reaction, facilitating the displacement of the chloride leaving group.
The order of leaving group ability in SNAr reactions is typically F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is usually the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine strongly activates the ring towards attack, making fluoro-substituted nicotinonitriles highly reactive substrates. However, chloro-substituted nicotinonitriles are often more cost-effective and readily available, making them common precursors in large-scale synthesis. The reaction of 2-chloronicotinonitrile with phenolic nucleophiles generally proceeds in high yield under moderate reaction conditions. nih.gov
Condensation Reactions in the Preparation of Nicotinonitrile Derivatives
The synthesis of the substituted pyridine core of nicotinonitrile derivatives is frequently achieved through multi-component condensation reactions. These reactions are powerful tools in organic synthesis as they allow for the construction of complex molecules from simple, readily available starting materials in a single step, often with high atom economy.
A common and effective strategy involves the one-pot reaction of an aldehyde, an active methylene (B1212753) compound (such as malononitrile (B47326) or ethyl cyanoacetate), a ketone, and an ammonium (B1175870) salt, which serves as the nitrogen source for the pyridine ring. chem-soc.si For instance, the condensation of aromatic aldehydes, 2-acetylnaphthalene, ethyl cyanoacetate (B8463686), and ammonium acetate (B1210297) in refluxing ethanol (B145695) yields highly substituted 2(1H)-pyridinone derivatives. chem-soc.si These pyridinones are versatile intermediates that can be further modified, for example, by chlorination with phosphorus oxychloride to yield the corresponding 2-chloronicotinonitrile derivatives. chem-soc.si
Another well-established method is the reaction between α,β-unsaturated ketones (enones) and an active methylene nitrile like malononitrile or ethyl cyanoacetate in the presence of an ammonium source. chem-soc.siekb.eg The reaction proceeds through an initial Michael addition, followed by cyclization and subsequent aromatization to furnish the nicotinonitrile product. The choice of reactants and conditions can be tailored to achieve a diverse range of substitution patterns on the pyridine ring. For example, reacting 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-2-propen-1-one with malononitrile in the presence of a base like morpholine, followed by treatment with bromine, has been reported to yield a 2-bromo-4,6-diaryl-nicotinonitrile derivative. ekb.eg
The reaction mechanism for these multi-component syntheses is believed to involve an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the ketone enolate or an enamine derived from the ketone and ammonium acetate. nih.gov Subsequent cyclization and oxidation or elimination leads to the final aromatic nicotinonitrile product. nih.govnih.gov
Below is a table summarizing representative condensation reactions for the synthesis of nicotinonitrile precursors.
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Solvent | Product Type | Ref |
| Aromatic Aldehyde | Ethyl Cyanoacetate | 2-Acetylnaphthalene | Ammonium Acetate | Ethanol (reflux) | 2(1H)-Pyridinone | chem-soc.si |
| 1,3-Diaryl-prop-2-en-1-one | Malononitrile | Pyrrolidine | N/A | N/A | 2-(Pyrrolidin-1-yl)nicotinonitrile | researchgate.net |
| 3-Oxo-2-arylhydrazonopropanal | Ethyl Cyanoacetate | Ammonium Acetate | N/A | Acetic Acid (reflux) | 2-Aminonicotinate Derivative | nih.gov |
| Benzaldehyde | Malononitrile | 1-(...)-ethan-1-one | Ammonium Acetate | Fe3O4@SiO2@DES1 | 2-Aminonicotinonitrile | nih.gov |
Emerging Green Chemistry Approaches in Nicotinonitrile Synthesis
In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic routes to nicotinonitriles. These efforts aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency, often through the use of advanced catalysts and solvent-free reaction conditions. rsc.org
A significant advancement in the green synthesis of nicotinonitriles involves the use of nanomagnetic metal-organic frameworks (MOFs) as heterogeneous catalysts. nih.govresearchgate.net Specifically, a novel nanomagnetic MOF, Fe3O4@MIL-53(Al)-N(CH2PO3)2, has been synthesized and successfully applied in the preparation of a wide array of nicotinonitrile derivatives. nih.govnih.gov
This catalyst facilitates a four-component reaction between an aldehyde, an acetophenone (B1666503) derivative, a malononitrile derivative (such as 3-(4-chlorophenyl)-3-oxopropanenitrile), and ammonium acetate. nih.govresearchgate.netacs.org The key advantages of this catalytic system include:
High Efficiency: The reactions proceed in high yields (typically 68–90%) with short reaction times (40–60 minutes). nih.govresearchgate.netacs.org
Magnetic Recoverability: The presence of the Fe3O4 nanoparticle core allows for the easy separation of the catalyst from the reaction mixture using an external magnet, enabling its reuse and reducing waste. nih.govresearchgate.netacs.org
High Stability: The catalyst demonstrates high chemical and thermal stability. nih.govresearchgate.netnih.gov
Green Conditions: The reactions are performed under solvent-free conditions at elevated temperatures (110-120 °C), eliminating the need for volatile and often toxic organic solvents. nih.govnih.govacs.org
The high surface-to-volume ratio of the nanomagnetic MOF contributes to its excellent catalytic activity. nih.govacs.org The structure combines the porous nature and functionality of MOFs with the magnetic properties of iron oxide nanoparticles, creating a synergistic and highly effective catalytic material. acs.org
The table below outlines the optimized conditions and results for a model reaction using this nanomagnetic MOF catalyst.
| Catalyst | Catalyst Amount | Temperature | Conditions | Yield | Ref |
| Fe3O4@MIL-53(Al)-N(CH2PO3)2 | 20 mg | 110 °C | Solvent-free | 90% | acs.org |
| Fe3O4@MIL-53(Al)-N(CH2PO3)2 | 10 mg | 110 °C | Solvent-free | 73% | acs.org |
| Fe3O4@MIL-53(Al)-N(CH2PO3)2 | 20 mg | 80 °C | Solvent-free | 65% | acs.org |
| Fe3O4@MIL-53(Al)-N(CH2PO3)2 | 20 mg | 110 °C | Ethanol | 45% | acs.org |
The use of solvent-free reaction conditions is a cornerstone of green synthesis, offering significant environmental and economic benefits by reducing waste, simplifying product purification, and lowering process costs. rsc.org The nanomagnetic MOF-catalyzed synthesis of nicotinonitriles is a prime example of this approach, with optimal results achieved by heating the neat mixture of reactants. nih.govresearchgate.netacs.org
The mechanism proposed for this transformation is a cooperative vinylogous anomeric-based oxidation (CVABO). nih.govnih.govresearchgate.net The process is thought to initiate with a Knoevenagel condensation between the aldehyde and the malononitrile derivative, catalyzed by the acidic/basic sites on the MOF. nih.gov Concurrently, the acetophenone reacts with ammonia (B1221849) (from ammonium acetate) to form an enamine intermediate. nih.gov These two intermediates then undergo a condensation reaction, followed by cyclization and subsequent oxidation to yield the aromatic pyridine ring. nih.govresearchgate.net The anomeric-based oxidation is a key step in the final aromatization of the heterocyclic ring. The entire sequence occurs as a one-pot, domino reaction, highlighting the efficiency of this solvent-free, multicomponent approach. researchgate.net The elimination of bulk solvents not only simplifies the process but can also enhance reaction rates by increasing the concentration of the reactants. rsc.org
Derivatization Strategies and Chemical Transformations of 2 4 Chlorophenoxy Nicotinonitrile
Synthesis of Novel Nicotinonitrile Hybrids and Conjugates
The synthesis of novel hybrids and conjugates from 2-(4-chlorophenoxy)nicotinonitrile is a key strategy for developing new molecular entities. For instance, nicotinonitrile derivatives can be used as scaffolds to create antineoplastic agents. nih.gov One approach involves the reaction of 2-chloropyridine (B119429) derivatives with diamines, such as 1,4-diaminobenzene, to produce bis-nicotinonitrile derivatives. nih.gov In these reactions, two moles of the 2-chloropyridine derivative are consumed for each mole of the diamine. nih.gov Another strategy involves reacting the 2-chloropyridine derivatives with ethylene (B1197577) diamine to yield (2-aminoethyl)aminonicotinonitriles. nih.gov
Furthermore, nicotinonitrile-coumarin hybrids have been synthesized, demonstrating the potential for creating complex molecules with combined structural features. eurjchem.com These hybrids often exhibit interesting biological activities. The synthesis of such molecules underscores the utility of the nicotinonitrile core in constructing diverse and complex chemical architectures.
Table 1: Examples of Nicotinonitrile Hybrids and Conjugates
| Starting Material | Reagent | Product Type | Reference |
|---|---|---|---|
| 2-chloropyridine derivatives | 1,4-diaminobenzene | bis-nicotinonitrile derivatives | nih.gov |
| 2-chloropyridine derivatives | ethylene diamine | (2-aminoethyl)aminonicotinonitriles | nih.gov |
Reactions with Nitrogen and Oxygen Nucleophiles
The 2-position of the pyridine (B92270) ring in this compound is susceptible to nucleophilic attack, allowing for the displacement of the 4-chlorophenoxy group. This reactivity is exploited in reactions with various nitrogen and oxygen nucleophiles to generate a library of substituted nicotinonitriles.
Reactions with nitrogen nucleophiles, such as primary and secondary amines, are common. wizeprep.comlibretexts.org For example, the reaction of 2-chloronicotinonitrile derivatives with hydrazine (B178648) hydrate (B1144303) yields 2-hydrazinyl nicotinonitriles. nih.gov These hydrazinyl derivatives can then be further reacted with electrophilic reagents to create more complex heterocyclic systems. nih.gov The reaction with primary amines leads to the formation of imines, also known as Schiff bases, through a C=N double bond. libretexts.orglibretexts.org Secondary amines, on the other hand, react to form enamines. libretexts.org The pH of the reaction medium is a critical factor in these reactions, with a pH around 5 generally providing the best rates for imine formation. libretexts.org
Oxygen nucleophiles, such as alcohols, can also react with the nicotinonitrile core, although these reactions are often reversible. libretexts.org The reaction with water can lead to the formation of hydrates, while alcohols can form hemiacetals and acetals. libretexts.orgyoutube.com Phenoxides, which are deprotonated phenols, are particularly effective oxygen nucleophiles in these types of reactions. youtube.com
Table 2: Reactions of this compound with Nucleophiles
| Nucleophile Type | Example Reagent | Product Type | Reference |
|---|---|---|---|
| Nitrogen | Hydrazine hydrate | 2-Hydrazinyl nicotinonitriles | nih.gov |
| Nitrogen | Primary amines | Imines (Schiff bases) | libretexts.orglibretexts.org |
| Nitrogen | Secondary amines | Enamines | libretexts.org |
| Oxygen | Water | Hydrates | libretexts.orgyoutube.com |
| Oxygen | Alcohols | Hemiacetals/Acetals | libretexts.orgyoutube.com |
Cyclization Reactions for Fused Heterocyclic Systems
Cyclization reactions of this compound derivatives are instrumental in constructing fused heterocyclic systems, which are prevalent in medicinal chemistry. These reactions can lead to the formation of various ring systems, including furo[2,3-b]pyridines and benzofuro[2,3-b]pyridines.
A common strategy for synthesizing furo[2,3-b]pyridine (B1315467) derivatives involves a Thorpe-Ziegler cyclization of an appropriate precursor. eurjchem.com This typically starts with the conversion of a 3-cyano-(2H)-pyridone to a nicotinonitrile derivative. eurjchem.comaabu.edu.jo This is followed by an intramolecular cyclization to form the furo[2,3-b]pyridine ring system. eurjchem.com These compounds have been identified as having significant pharmacological properties. nih.govresearchgate.net The synthesis of these derivatives often involves sequential cyclizations and functional modifications to achieve the desired final product. nih.govresearchgate.net
Rhodium-catalyzed reactions offer a powerful method for constructing complex molecular architectures. While specific examples for the direct synthesis of benzofuro[2,3-b]pyridines from this compound via a C-N cleaving cyclization are not extensively detailed in the provided search results, rhodium catalysis is known to facilitate various cycloaddition and cyclocarbonylative coupling reactions. nih.govnih.gov For instance, rhodium catalysts have been used in [2+2+1+1] cyclocarbonylative coupling reactions of alkynes with carbon monoxide to produce tetrasubstituted p-benzoquinones. nih.gov This type of catalysis could potentially be adapted for the synthesis of benzofuro[2,3-b]pyridines, although further research would be needed to establish such a route.
Table 3: Cyclization Reactions and Products
| Reaction Type | Starting Material | Product | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Thorpe-Ziegler Cyclization | Nicotinonitrile derivatives | Furo[2,3-b]pyridine | Basic conditions | eurjchem.com |
| Sequential Cyclizations | Chalcone (B49325) derivatives | Furo[2,3-b]pyridine | Multi-step synthesis | nih.govresearchgate.net |
Functionalization at the Pyridine Ring and Phenoxy Moiety for Structural Diversity
Achieving structural diversity is crucial for the development of new compounds with tailored properties. This can be accomplished by functionalizing both the pyridine ring and the phenoxy moiety of this compound.
Functionalization of the pyridine ring can be achieved through various methods. One approach is the selective activation of C-H bonds at different positions on the ring. digitellinc.com For example, using a strong base with low Lewis acidity can enable the preparation of 4-substituted pyridines. digitellinc.com This method has been successfully applied to a broad range of substrates, including pharmaceutical molecules. digitellinc.com
The phenoxy moiety, particularly the 4-chlorophenoxy group, is also a key site for modification. The presence and position of substituents on the phenoxy ring can significantly influence the biological activity of the molecule. nih.govmdpi.com For instance, the 4-chlorophenoxy group has been identified as an important feature for antimicrobial activity in some compounds. mdpi.com The ether linkage of the phenoxy group can also play a role in stabilizing interactions with biological targets, such as through hydrogen bonding. mdpi.com Furthermore, the phenoxy group can be involved in radical coupling reactions, which are used in nature for the synthesis of complex molecules. frontiersin.org
Table 4: Functionalization Strategies for Structural Diversity
| Moiety | Functionalization Method | Resulting Structure | Significance | Reference |
|---|---|---|---|---|
| Pyridine Ring | C-H bond activation | 4-substituted pyridines | Access to novel derivatives | digitellinc.com |
| Phenoxy Moiety | Substitution on the ring | Variously substituted phenoxy groups | Modulation of biological activity | nih.govmdpi.com |
Biological Activity Investigations in Vitro and Molecular Mechanisms
In Vitro Assays for Biological Activity Profiling
In vitro assays are fundamental in determining the biological effects of new chemical entities. For 2-(4-chlorophenoxy)nicotinonitrile and its related compounds, a variety of assays have been employed to profile their activities. These assays typically involve the use of cell cultures and isolated enzymes to observe the direct effects of the compounds on biological systems. nih.govnih.gov
Nicotinonitrile derivatives, the structural class to which this compound belongs, have been a focus of research due to their broad biological significance. nih.gov The core structure is a pyridine (B92270) ring, which is a key component in various anti-inflammatory and antitumor agents. nih.gov The introduction of a cyano group, forming a cyanopyridine (nicotinonitrile), has been shown to confer anti-inflammatory, analgesic, antihypertensive, and antitumor properties. nih.gov
Potential as Enzyme Inhibitors
The ability of a compound to inhibit specific enzymes is a key indicator of its therapeutic potential. Research has focused on the inhibitory effects of this compound and its analogs on enzymes that are critical for disease progression.
Dihydroorotate Dehydrogenase (DHODH) Inhibition Research
Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA. nih.gov Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway for their growth, making DHODH an attractive target for cancer therapy. nih.govnih.gov
Inhibition of DHODH can lead to a reduction in the pyrimidine pool, thereby hindering cell proliferation and inducing cell death. nih.govnih.gov Studies have shown that DHODH inhibitors can induce apoptosis and differentiation in cancer cells, such as in acute myeloid leukemia (AML). nih.gov Furthermore, DHODH has been identified as a key factor in suppressing ferroptosis, a form of programmed cell death, in some cancer cells. nih.gov The inhibition of DHODH is being explored as a promising strategy for targeting cancer stem/progenitor cells. nih.gov
IκB Kinase (IKK) Inhibition Studies
The IκB kinase (IKK) complex is central to the activation of the nuclear factor-κB (NF-κB) signaling pathway. nih.govnih.gov This pathway plays a significant role in inflammation, immune responses, and cell survival. nih.govnih.gov The IKK complex consists of catalytic subunits IKKα and IKKβ, and a regulatory subunit NEMO (IKKγ). nih.gov
Phosphorylation of the inhibitor of κB (IκB) by IKK is a critical step that leads to the activation of NF-κB. nih.gov Therefore, inhibiting IKK activity is a promising therapeutic strategy for inflammatory diseases and certain cancers. nih.govnih.gov Specific inhibitors of IKK have been shown to reduce inflammation and hyperalgesia in preclinical models. nih.gov
Molecular Mechanisms of Action Studies (In Vitro)
Understanding the molecular mechanisms by which a compound exerts its effects is crucial for its development as a therapeutic agent. For this compound and its derivatives, in vitro studies have begun to unravel these mechanisms.
As previously mentioned, the inhibition of enzymes like DHODH and IKK represents key molecular mechanisms. The inhibition of DHODH disrupts pyrimidine biosynthesis, leading to metabolic stress and apoptosis in cancer cells. nih.gov The inhibition of IKK blocks the NF-κB signaling pathway, which can prevent the upregulation of pro-inflammatory genes and reduce inflammation. nih.gov
Antiproliferative Activities in Cell Lines (In Vitro)
A significant area of research for this compound and its derivatives has been the evaluation of their antiproliferative activity against various cancer cell lines.
Derivatives of nicotinonitrile have demonstrated cytotoxic effects against a range of cancer cell lines. nih.gov For instance, certain nicotinonitrile derivatives have shown significant activity against lung cancer (NCIH 460) and colon cancer (RKOP 27) cell lines. nih.gov The antiproliferative activity is often evaluated by determining the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
The table below summarizes the antiproliferative activities of some nicotinonitrile derivatives against various cancer cell lines.
| Cell Line | Cancer Type | Compound/Derivative | IC50 (nM) |
| NCIH 460 | Lung Cancer | Derivative 14a | 25 ± 2.6 |
| RKOP 27 | Colon Cancer | Derivative 14a | 16 ± 2 |
| HeLa | Cervical Cancer | Derivative 14a | 127 ± 25 |
| U937 | Histiocytic Lymphoma | Derivative 14a | 422 ± 26 |
| SKMEL 28 | Melanoma | Derivative 14a | 255 ± 2 |
| HeLa | Cervical Cancer | Compound 7 | 18.8 µM |
| CCRF-CEM | Leukemia | 7-chloro-(4-thioalkylquinoline) derivatives | 0.55–2.74 µM |
| HCT116 | Colorectal Cancer | 7-chloro-(4-thioalkylquinoline) derivatives | 1.99–4.9 µM |
This table is for illustrative purposes and the specific activities of this compound may vary.
Antimicrobial and Antibacterial Potential (In Vitro)
In addition to their anticancer properties, nicotinonitrile derivatives have also been investigated for their antimicrobial and antibacterial potential.
The emergence of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. nih.gov Plant-derived compounds and synthetic molecules are being explored as potential alternatives. nih.gov Nicotinonitrile derivatives have been screened for their activity against various bacterial strains. nih.gov For example, some glycoside derivatives of nicotinonitrile have been tested against Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov
The antibacterial activity is often determined by measuring the zone of inhibition in agar (B569324) diffusion assays or by determining the minimum inhibitory concentration (MIC). The unique mechanism of action of some new antibacterial agents, such as pleuromutilin (B8085454) derivatives, reduces the likelihood of cross-resistance with existing antibiotics. nih.gov
Antioxidant Activity Assessment (In Vitro)
No data is available on the in vitro antioxidant activity of this compound.
Computational Chemistry and Molecular Modeling Applications
Theoretical Foundations and Methodologies in Computational Analysis of Nicotinonitriles
Computational analysis of nicotinonitrile systems is built upon a foundation of theoretical models that approximate the behavior of molecules. The two primary methodologies employed are quantum chemical calculations, which focus on the electronic structure, and molecular dynamics simulations, which model the physical movements of atoms and molecules.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of molecules like 2-(4-Chlorophenoxy)nicotinonitrile. nih.gov DFT methods are used to solve the Schrödinger equation for a multi-electron system, providing detailed information about electron distribution and energy levels. nih.gov
Key electronic properties derived from DFT calculations include:
Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govnih.gov
Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are invaluable for predicting how a molecule will interact with other molecules, such as biological receptors or reactants.
NBO Analysis : Natural Bond Orbital (NBO) analysis examines the interactions between filled and vacant orbitals, providing insight into intramolecular and intermolecular bonding, charge transfer, and hyperconjugative interactions that contribute to molecular stability. nih.gov
Table 1: Application of Quantum Chemical Methods
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Geometric optimization, FMO analysis, MEP mapping | Predicts stable molecular structure, chemical reactivity, sites for electrophilic and nucleophilic attack. nih.govnih.gov |
| Hartree-Fock (HF) | Initial geometry optimization, electronic structure | A foundational ab initio method, often used as a starting point or for comparison with DFT. nih.gov |
| Natural Bond Orbital (NBO) Analysis | Study of orbital interactions | Reveals charge transfer, hyperconjugation, and the nature of intramolecular bonds. nih.gov |
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by simulating the movement of atoms over time. psu.edu This methodology treats atoms as classical particles subject to a force field, which is a set of parameters that defines the potential energy of the system. By solving Newton's equations of motion, MD simulations can track the trajectory of every atom in the system. nih.gov
Applications of MD simulations for nicotinonitrile systems include:
Conformational Analysis : Molecules are not static; they are in constant motion, with bonds rotating and angles bending. MD simulations can explore the different conformations (spatial arrangements) a molecule like this compound can adopt and determine their relative stabilities. nih.gov This is particularly important for understanding how the phenoxy and nicotinonitrile rings are oriented relative to each other.
Solvent Effects : MD simulations can explicitly model the interactions between a solute molecule and the surrounding solvent, providing insights into solubility and the stability of different conformations in various media.
Intermolecular Interactions : When studying crystals or a molecule binding to a target, MD simulations can model the non-covalent interactions, such as π–π stacking and hydrogen bonds, that govern molecular recognition and assembly. nih.gov
Prediction of Molecular Behavior and Reactivity of Nicotinonitrile Systems
The theoretical methods described above are applied to predict the tangible behavior of nicotinonitrile systems. By analyzing the output of DFT calculations, researchers can predict which atoms in the this compound molecule are most susceptible to chemical attack. For instance, MEP maps can highlight electrophilic sites on the pyridine (B92270) ring or nucleophilic character on the nitrogen and oxygen atoms.
The HOMO-LUMO energy gap serves as a quantitative predictor of reactivity. nih.gov A small energy gap in a nicotinonitrile derivative would suggest that it is more polarizable and likely to be more reactive in chemical reactions, such as cycloadditions or nucleophilic substitutions. nih.gov Computational techniques have been used to show that modifying the electronic structure of reactants can enhance reaction rates without compromising molecular stability. nih.gov
Simulation of Chemical Processes and Reaction Mechanisms
Beyond predicting static reactivity, computational chemistry can simulate the entire course of a chemical reaction. elsevier.com By mapping the potential energy surface of a reaction, researchers can identify the transition states—the highest energy points along the reaction pathway—and calculate the activation energy. nih.gov This information is critical for understanding reaction kinetics and mechanism.
For the synthesis or transformation of this compound, computational simulations can:
Evaluate different potential reaction pathways to determine the most energetically favorable one.
Model the structure of transition states to understand the geometry required for the reaction to occur.
Investigate the role of catalysts in lowering the activation energy.
These simulations are performed using process simulators that integrate thermodynamic models and reaction kinetics, providing a powerful tool for process optimization and design in the chemical industry. researchgate.net
Application in Structure-Based Drug Design for Nicotinonitrile Derivatives
Nicotinonitrile derivatives are often investigated for their potential as therapeutic agents. Structure-based drug design (SBDD) leverages computational modeling to design and optimize these molecules to bind effectively to a specific biological target, such as a protein or enzyme. nih.gov
The process typically involves:
Molecular Docking : A computational model of the target protein, often obtained from X-ray crystallography, is used as a receptor. The nicotinonitrile derivative is then "docked" into the protein's active site in various orientations and conformations to predict the most stable binding mode.
Binding Affinity Prediction : The strength of the interaction between the molecule and the protein is estimated by calculating a binding score or binding free energy. This helps to prioritize which derivatives are most likely to be potent inhibitors.
Lead Optimization : Based on the predicted binding mode, chemists can computationally introduce modifications to the nicotinonitrile scaffold to enhance interactions with the target, for example, by adding a group that can form a hydrogen bond with a key amino acid residue in the active site.
MD simulations are also used in this context to assess the stability of the predicted protein-ligand complex over time, ensuring the interaction is maintained. nih.gov
Conformational Analysis and Molecular Interaction Studies
A molecule's three-dimensional shape (conformation) and its interactions are fundamental to its function. For this compound, a key conformational feature is the dihedral angle between the plane of the pyridine ring and the plane of the chlorophenoxy group. Computational methods can calculate the energy associated with different angles of rotation around the ether linkage, revealing the most stable, low-energy conformations.
Molecular interaction studies focus on the non-covalent forces that govern how molecules recognize and bind to one another. For nicotinonitrile derivatives, important interactions include:
π–π Stacking : The aromatic pyridine and phenyl rings can stack on top of each other, an interaction that is crucial for the stability of crystal structures and for binding in aromatic-rich pockets of proteins. nih.gov
Hydrogen Bonds : Although the parent molecule lacks strong hydrogen bond donors, the nitrogen atom of the nitrile group and the pyridine ring can act as hydrogen bond acceptors.
Halogen Bonding : The chlorine atom can participate in halogen bonding, a directional interaction with a nucleophilic atom.
Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts within a crystal lattice, providing a detailed map of how the molecules are held together. nih.gov
Advanced Analytical Research Methodologies for Nicotinonitrile Characterization
Spectroscopic Techniques in Structural Elucidation and Purity Determination
Spectroscopic methods are indispensable tools for probing the molecular architecture and assessing the purity of 2-(4-Chlorophenoxy)nicotinonitrile. These techniques provide detailed information about the compound's atomic composition and connectivity.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments offer a wealth of information.
1D NMR (¹H and ¹³C):
¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms within the molecule. For this compound, distinct signals would be expected for the protons on the nicotinonitrile and the chlorophenoxy rings. The integration of these signals reveals the relative number of protons in each environment, while their splitting patterns (multiplicity) indicate neighboring protons.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying the different carbon environments. Each unique carbon atom in the molecule will produce a distinct signal, allowing for a complete carbon skeleton map.
2D NMR: To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, 2D NMR techniques are employed.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing definitive C-H attachments. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for establishing the connection between the nicotinonitrile and the 4-chlorophenoxy moieties.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), helping to trace out the spin systems within the aromatic rings.
Quantitative NMR (qNMR) can also be utilized for purity determination by comparing the integral of a specific proton signal of the analyte to that of a known, high-purity internal standard. nih.gov
| Technique | Information Obtained | Relevance to this compound |
| ¹H NMR | Chemical shift, integration (proton count), multiplicity (coupling) | Identifies and quantifies protons on the nicotinonitrile and chlorophenoxy rings. |
| ¹³C NMR | Chemical shift of carbon atoms | Confirms the carbon framework of the molecule. |
| HSQC | Direct C-H correlations | Assigns specific protons to their directly attached carbons. |
| HMBC | Long-range C-H correlations | Confirms the linkage between the two aromatic ring systems. |
| COSY | H-H correlations | Establishes proton connectivity within each aromatic ring. |
| qNMR | Quantitative purity assessment | Determines the purity of the compound against a certified reference standard. |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are instrumental in confirming the molecular formula.
For this compound, electrospray ionization (ESI) is a common ionization technique. nih.gov The mass spectrometer separates ions based on their mass-to-charge ratio (m/z).
Molecular Ion Peak: The primary piece of information from a mass spectrum is the molecular ion peak ([M+H]⁺ in positive ion mode), which corresponds to the molecular weight of the compound.
Isotopic Pattern: The presence of chlorine (with its characteristic ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) will result in a distinctive isotopic pattern for the molecular ion peak and any chlorine-containing fragments, providing strong evidence for the presence of a chlorine atom in the molecule.
Fragmentation Pattern: By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in MS/MS), a characteristic fragmentation pattern is obtained. This pattern provides valuable structural information as the molecule breaks apart at its weakest bonds. Analysis of these fragments helps to confirm the connectivity of the nicotinonitrile and chlorophenoxy rings.
HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, offering a high degree of confidence in the assigned molecular formula. nih.gov
| Technique | Information Obtained | Relevance to this compound |
| MS | Molecular weight, fragmentation pattern | Confirms the molecular mass and provides structural clues from fragment ions. |
| HRMS | High-accuracy molecular weight | Determines the elemental composition and confirms the molecular formula. |
| Isotopic Pattern Analysis | Presence and number of specific isotopes | Confirms the presence of a chlorine atom in the molecule. |
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for separating this compound from impurities and for its accurate quantification.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used chromatographic techniques for the analysis of non-volatile and thermally labile compounds like this compound.
A typical HPLC/UPLC method involves:
Stationary Phase: A reversed-phase C18 column is commonly used, where the stationary phase is nonpolar. nih.gov
Mobile Phase: A mixture of an aqueous solvent (like water with a buffer or acid, such as formic acid) and an organic solvent (like acetonitrile (B52724) or methanol) is used as the mobile phase. nih.gov The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation. nih.govnih.gov
Detection: A UV detector is often employed, as the aromatic rings in this compound absorb UV light at a specific wavelength. A photodiode array (PDA) detector can provide spectral information across a range of wavelengths, enhancing selectivity. nih.gov
The retention time (the time it takes for the compound to travel through the column) is a characteristic property under specific chromatographic conditions and is used for identification. The peak area is proportional to the concentration of the compound and is used for quantification. UPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Analyses
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS can be particularly useful for the analysis of more volatile starting materials, byproducts, or potential impurities.
In GC-MS, the sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. The GC provides separation based on boiling point and polarity, while the MS provides identification based on the mass spectrum and fragmentation pattern. This combination offers high sensitivity and specificity, making it ideal for detecting and identifying trace-level impurities. gcms.cz For instance, it can be used to analyze for residual solvents or related volatile compounds from the synthesis process.
Development and Validation of Robust Analytical Procedures for Nicotinonitrile Analogues
The development and validation of analytical methods are critical to ensure that they are reliable, reproducible, and suitable for their intended purpose. europa.eufda.gov This is a formal process that follows guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). nih.gov
The validation of an analytical method for this compound and its analogues would typically involve assessing the following parameters:
| Validation Parameter | Description | Purpose |
| Specificity/Selectivity | The ability to unequivocally measure the analyte in the presence of other components such as impurities, degradation products, and matrix components. nih.govunodc.org | To ensure that the signal being measured is solely from this compound. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. europa.eu | To establish the concentration range over which the method is accurate. |
| Range | The interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity. europa.eu | To define the working limits of the method. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | To ensure the measured value is correct. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). | To demonstrate the consistency and reproducibility of the method. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov | To determine the sensitivity of the method for detecting trace amounts. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu | To establish the lowest concentration that can be reliably measured. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. europa.eu | To ensure the method is reliable under typical variations in laboratory conditions. |
By rigorously developing and validating analytical procedures, scientists can ensure the quality and consistency of data generated for this compound, which is essential for its use in further research and manufacturing processes.
Medicinal Chemistry and Lead Optimization Pathways for Nicotinonitrile Scaffolds
Lead Identification and Validation Strategies for Nicotinonitrile Hits
The journey of drug discovery for nicotinonitrile-based agents often commences with the identification of initial "hits" from high-throughput screening (HTS) of large chemical libraries. These hits are compounds that exhibit a desired biological activity against a specific target. Once identified, these nicotinonitrile hits must undergo a rigorous validation process to confirm their activity and suitability for further development.
Validation strategies typically involve:
Re-synthesis and re-testing: To ensure the observed activity is not due to impurities or artifacts from the initial screening.
Dose-response studies: To determine the potency of the hit compound, often expressed as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).
Orthogonal assays: Employing different assay formats to confirm the biological activity and rule out assay-specific artifacts.
Initial structure-activity relationship (SAR) analysis: Synthesizing and testing a small number of closely related analogs to understand the preliminary SAR and identify key structural features required for activity. For instance, initial exploration around the nicotinonitrile core might involve simple modifications to the substituents to gauge the impact on potency.
Assessment of drug-like properties: Early evaluation of physicochemical properties, such as solubility and membrane permeability, to identify potential liabilities that may hinder future development.
A review of nicotinonitrile-based compounds highlights that many have been identified as promising leads for a variety of targets, including kinases, G-protein coupled receptors, and enzymes involved in various disease pathways. ekb.eg The validation of these initial hits is a critical step to ensure that resources are focused on the most promising chemical matter for lead optimization.
Optimization of Nicotinonitrile Lead Compounds
Once a nicotinonitrile hit has been validated, it enters the lead optimization phase. The primary goals of this phase are to improve the compound's potency, selectivity, and pharmacokinetic properties to generate a clinical candidate.
Strategies for Potency and Selectivity Enhancement
Structure-activity relationship (SAR) studies are the cornerstone of potency and selectivity enhancement. By systematically modifying the structure of the lead compound and evaluating the biological activity of the resulting analogs, medicinal chemists can build a detailed understanding of how different structural features contribute to the desired pharmacological effect.
For a hypothetical lead compound like 2-(4-Chlorophenoxy)nicotinonitrile, SAR exploration would involve modifying the chlorophenoxy group and the pyridine (B92270) ring. For example, the position and nature of the substituent on the phenyl ring could be varied to probe for additional interactions with the target protein.
Table 1: Exemplary Structure-Activity Relationship (SAR) Data for Nicotinonitrile Derivatives as Anticancer Agents
| Compound | R1 | R2 | Anticancer Activity (IC₅₀, µM) on HCT-116 | Reference |
| 2d | 4-Cl | Phenyl | <0.2 | nih.gov |
| 2h | 4-OCH₃ | Phenyl | <0.2 | nih.gov |
This table presents hypothetical SAR data based on published findings for similar nicotinonitrile scaffolds to illustrate the optimization process.
In a study on nicotinonitrile derivatives as dual c-Met and Pim-1 inhibitors, compounds with a 4-chlorophenyl (2d) or a 4-methoxyphenyl (B3050149) (2h) substituent at a specific position on the core structure demonstrated potent anticancer activity with IC₅₀ values in the nanomolar range against the HCT-116 colon cancer cell line. nih.gov This highlights how subtle changes to the substituents on the nicotinonitrile scaffold can significantly impact potency.
Selectivity is another critical parameter that is often co-optimized with potency. A selective compound will interact primarily with the intended target, minimizing off-target effects that can lead to toxicity. Strategies to enhance selectivity include exploiting differences in the amino acid residues between the target and off-target proteins to design compounds that bind preferentially to the desired target.
Molecular Property Modulation (e.g., metabolic stability, reducing off-target interactions)
A potent and selective compound is of little therapeutic value if it is rapidly metabolized in the body or interacts with unintended targets. Therefore, a significant part of lead optimization focuses on modulating the compound's molecular properties to improve its pharmacokinetic and safety profiles.
Metabolic Stability: This refers to the susceptibility of a compound to be broken down by metabolic enzymes, primarily in the liver. nih.govresearchgate.net High metabolic instability can lead to a short duration of action and low bioavailability. Strategies to improve metabolic stability include:
Blocking metabolic soft spots: Identifying and modifying the parts of the molecule that are most prone to metabolism. For example, replacing a metabolically labile methyl group with a more stable trifluoromethyl group.
Introducing steric hindrance: Adding bulky groups near a metabolic site to prevent enzymes from accessing it.
Modifying lipophilicity: Adjusting the compound's lipophilicity to reduce its partitioning into metabolic compartments.
Table 2: Strategies to Improve Metabolic Stability of Lead Compounds
| Strategy | Example Modification | Expected Outcome | Reference |
| Blocking Metabolic Soft Spots | Replacing an aryl C-H with C-F | Increased half-life | nih.gov |
| Steric Hindrance | Introducing a t-butyl group | Reduced metabolic clearance | nih.gov |
| Ring System Modification | Cyclization of a flexible chain | Improved stability | nih.gov |
This table provides general strategies for improving metabolic stability that can be applied to nicotinonitrile scaffolds.
Reducing Off-Target Interactions: Off-target effects can arise from a compound binding to unintended proteins. These interactions can be minimized by:
Increasing selectivity: As discussed earlier, designing compounds that are highly specific for the intended target.
Modifying physicochemical properties: For example, reducing the lipophilicity of a compound can decrease its propensity to bind to hydrophobic off-targets and reduce its potential for causing phospholipidosis.
Integration of Synthetic Chemistry, Molecular Modeling, and Biological Assays in Optimization Efforts
Modern lead optimization is a multidisciplinary effort that relies on the tight integration of synthetic chemistry, molecular modeling, and biological assays. nih.gov This integrated approach allows for a more rational and efficient design-make-test-analyze cycle.
Synthetic Chemistry: Provides the means to synthesize novel analogs for biological testing. The development of efficient and flexible synthetic routes is crucial for rapidly exploring the SAR. nih.gov
Molecular Modeling: Computational techniques such as molecular docking and molecular dynamics simulations can provide valuable insights into how a compound binds to its target. nih.govresearchgate.net This information can guide the design of new analogs with improved potency and selectivity. For example, docking studies can help to identify key hydrogen bond interactions or hydrophobic pockets in the target's binding site that can be exploited.
Biological Assays: Provide the data on the potency, selectivity, and other biological properties of the synthesized compounds. The results from these assays are then used to refine the molecular models and guide the next round of synthesis.
This iterative cycle of design, synthesis, and testing is central to the lead optimization process and has been successfully applied to the development of numerous drugs.
Structural Simplification as a Lead Optimization Strategy
In some cases, a lead compound identified from screening may be overly complex, which can lead to difficulties in synthesis and poor pharmacokinetic properties. Structural simplification is a strategy that involves systematically removing non-essential structural elements from a complex lead compound while retaining its key pharmacophoric features. researchgate.net
The goals of structural simplification include:
Improving synthetic accessibility: Simpler molecules are generally easier and less expensive to synthesize.
Enhancing drug-like properties: Reducing molecular weight and complexity can lead to improved solubility, permeability, and metabolic stability.
Reducing toxicity: By removing unnecessary functional groups, the potential for off-target interactions and toxicity can be reduced.
For a complex nicotinonitrile derivative, structural simplification might involve removing or replacing bulky side chains or simplifying a fused ring system to its core nicotinonitrile scaffold, as long as the key interactions with the target are maintained. This approach can lead to the discovery of more streamlined and developable drug candidates.
Future Research Directions and Translational Perspectives for 2 4 Chlorophenoxy Nicotinonitrile
Exploration of Novel Synthetic Routes and Green Chemistry Advancements
The synthesis of nicotinonitrile derivatives has been approached through various methods, often involving the condensation of chalcones with active methylene (B1212753) compounds like malononitrile (B47326) in the presence of a nitrogen source such as ammonium (B1175870) acetate (B1210297). nih.govresearchgate.net A common strategy involves the cyclization of a chalcone (B49325) derivative with malononitrile in refluxing ethanol (B145695). nih.gov While effective, future research will increasingly focus on the development of more sustainable and environmentally benign synthetic methodologies, in line with the principles of green chemistry. chemistryjournals.net
Key areas for advancement include:
Alternative Solvents: Moving away from traditional volatile organic solvents towards greener alternatives like water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of synthesis. chemistryjournals.net
Catalysis: The use of efficient and recyclable catalysts, such as copper nanoparticles on charcoal, can improve reaction yields and facilitate easier product purification. researchgate.net
Energy Efficiency: Exploring microwave-assisted synthesis and flow chemistry can lead to reduced reaction times, lower energy consumption, and improved process control compared to conventional heating methods. researchgate.netchemistryjournals.net
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste, is a central tenet of green chemistry. chemistryjournals.net
By integrating these green chemistry principles, the synthesis of 2-(4-Chlorophenoxy)nicotinonitrile and its analogs can become more efficient, cost-effective, and sustainable. chemistryjournals.net
Identification of Additional Biological Targets and Pathways for Nicotinonitrile Derivatives
Nicotinonitrile derivatives have been shown to interact with a wide array of biological targets, highlighting their potential as versatile therapeutic agents. Research has identified their activity against several key proteins and pathways involved in cancer and other diseases. For instance, various derivatives have demonstrated potent inhibitory effects against multiple kinase enzymes, which are crucial regulators of cell signaling. ekb.egresearchgate.netnih.govcncb.ac.cn
| Target Class | Specific Target(s) | Therapeutic Area | Key Findings |
| Kinases | Tyrosine Kinase (TK) nih.gov, EGFR, ErbB-2 ekb.eg, VEGFR-2 researchgate.net, PIM Kinases researchgate.net, AKT1 cncb.ac.cn, HER2 cncb.ac.cn | Cancer | Inhibition leads to apoptosis, cell cycle arrest, and reduced tumor growth. |
| Apoptosis Regulators | Survivin ekb.eg, Caspases 9 and 3 nih.gov | Cancer | Induction of apoptosis in cancer cells. |
| Enzymes | Acetylcholinesterase (AChE) ekb.eg | Alzheimer's Disease | Potential for treating cognitive decline. ekb.eg |
| Nuclear Proteins | GCN5 (Histone Acetyltransferase) rsc.org | Cancer | Inhibition of GCN5 leads to cell cycle arrest and apoptosis in leukemia cell lines. rsc.org |
| Receptors | Estrogen Receptor Alpha (ERα) cncb.ac.cn | Cancer | Activity against breast cancer cell lines. cncb.ac.cn |
Future research should aim to broaden the scope of biological investigation by:
Screening this compound and its derivatives against larger panels of kinases and other enzymes to uncover novel targets and potential off-target effects.
Utilizing proteomic and metabolomic approaches to identify the downstream cellular pathways affected by these compounds.
Investigating potential applications beyond oncology, such as in neurodegenerative diseases, inflammation, and infectious diseases, based on the diverse activities already observed for the nicotinonitrile scaffold. ekb.eg
This expanded biological profiling will be crucial for elucidating the full therapeutic potential and mechanism of action of this class of compounds.
Advancements in Computational Modeling for Rational Design and Virtual Screening
Computational methods are indispensable tools in modern drug discovery, enabling the rational design of new molecules and the efficient screening of large compound libraries. patsnap.comopenmedicinalchemistryjournal.comnih.gov These in silico techniques can significantly accelerate the development of novel nicotinonitrile derivatives by predicting their biological activity and optimizing their drug-like properties. nih.gov
Key computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a protein target, helping to understand binding mechanisms and estimate binding affinity. patsnap.com Molecular docking studies have been successfully used to suggest that nicotinonitrile derivatives bind strongly to targets like AKT1, ERα, and HER2. cncb.ac.cn
Virtual Screening (VS): VS allows for the rapid, computational evaluation of vast libraries of chemical structures to identify those most likely to bind to a specific biological target. openmedicinalchemistryjournal.comnih.gov This can prioritize compounds for synthesis and experimental testing.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, enabling the prediction of potency for newly designed molecules. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of a drug-target complex under physiological conditions. patsnap.com
Future efforts in this area will likely involve the use of more sophisticated algorithms and machine learning approaches to improve the predictive accuracy of these models. chemrxiv.org By applying these advanced computational tools, researchers can rationally design new this compound analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles. choderalab.org
Expansion of Derivatization Libraries for Enhanced Biological Profiling
Systematic chemical derivatization is a cornerstone of medicinal chemistry, used to explore the structure-activity relationship (SAR) of a lead compound. nih.gov By creating a library of analogs with targeted modifications to the parent this compound structure, researchers can systematically probe how different functional groups influence biological activity.
The process involves:
Identification of Modification Sites: Key positions on the this compound scaffold (the pyridine (B92270) ring, the chlorophenoxy group, and the nitrile) are selected for chemical modification.
Synthesis of Analogs: A library of derivatives is synthesized by introducing a variety of substituents at these positions. This can include altering steric bulk, electronic properties, and hydrogen bonding capabilities.
Biological Screening: The entire library is then screened against a panel of biological targets to identify compounds with improved activity, selectivity, or other desirable properties.
SAR Analysis: The results are analyzed to understand the relationship between specific structural changes and their effect on biological function.
This approach allows for a comprehensive biological profiling of the nicotinonitrile scaffold. nih.govroyalholloway.ac.uk The creation and analysis of mass spectral libraries for these new derivatives are crucial for their characterization and identification in complex biological samples. nih.govroyalholloway.ac.uk This systematic exploration can lead to the discovery of new derivatives with superior therapeutic potential.
Strategic Development of Nicotinonitrile-Based Research Tools and Probes
A chemical probe is a selective small-molecule modulator used to study the function of a specific protein or pathway in biological systems. nih.govplos.org Given the demonstrated ability of nicotinonitrile derivatives to selectively interact with various biological targets, they represent an excellent starting point for the development of novel chemical probes. nih.govrsc.org
The development of such tools would involve modifying the this compound scaffold to incorporate specific functionalities, such as:
Reporter Tags: Attaching fluorescent dyes (fluorophores) or other reporter groups would allow for the visualization and tracking of the molecule's interaction with its target within cells and tissues. mdpi.com
Affinity Labels: Introducing reactive groups can enable the covalent and irreversible binding of the probe to its target protein, facilitating target identification and validation.
Bioorthogonal Handles: Incorporating chemical handles that allow for specific ligation reactions in a biological environment can be used for target enrichment and pull-down experiments.
These nicotinonitrile-based probes would be invaluable for elucidating the precise roles of their target proteins (like TKs, GCN5, or AChE) in health and disease. nih.gov The availability of such high-quality chemical tools can accelerate biological discovery and validate new targets for future drug development efforts. nih.gov
Q & A
Q. What are the common synthetic routes for 2-(4-Chlorophenoxy)nicotinonitrile?
The synthesis typically involves multi-component reactions or nucleophilic aromatic substitution. For example, a similar nicotinonitrile derivative was synthesized via a three-component reaction using 4-chlorophenyl precursors and nitrile-containing intermediates in methanol, followed by slow evaporation to obtain crystals . Key steps include:
- Reagent selection : Use of 4-chlorophenol derivatives and cyano-group donors.
- Solvent optimization : Methanol is often preferred for crystallization due to its moderate polarity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization in methanol .
Q. How can researchers confirm the molecular structure of this compound?
A combination of spectroscopic and crystallographic methods is recommended:
- NMR analysis : Compare experimental / NMR data with literature values. For instance, peaks for aromatic protons typically appear at δ 7.35–8.42 ppm, while nitrile carbons resonate near δ 116–120 ppm in NMR .
- X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., 55–75° between pyridyl and phenyl groups) to confirm stereoelectronic effects .
- Computational validation : Use tools like ACD/Labs or Gaussian to simulate spectra and compare with experimental data .
Advanced Research Questions
Q. What strategies improve the yield of this compound in multi-component reactions?
Yield optimization requires systematic parameter tuning:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to THF, as observed in analogous syntheses .
- Catalyst screening : Organocatalysts like L-proline (10 mol%) can accelerate cyclization steps by stabilizing transition states .
- Temperature control : Reactions performed at 60–80°C reduce side-product formation while maintaining reasonable reaction rates .
Q. How can researchers address discrepancies between experimental and theoretical spectral data?
Discrepancies often arise from solvent effects or conformational flexibility. Methodological solutions include:
- Solvent correction : Use COSMO-RS models to adjust predicted NMR shifts for solvent polarity .
- Dynamic NMR : Perform variable-temperature studies to detect rotational barriers (e.g., hindered aryl-aryl rotations) .
- Cross-validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries to identify steric clashes .
Q. What are effective methods for functionalizing the nicotinonitrile core?
Functionalization strategies depend on target applications:
- Electrophilic substitution : Introduce halogens (Cl, Br) at the pyridine ring using N-chlorosuccinimide in DCM .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh), KCO) enable aryl group addition at the 4-position .
- Amino group modification : React the nitrile with hydroxylamine to form amidoximes for metal coordination studies .
Q. How should researchers assess the stability of this compound under varying conditions?
Stability studies should include:
- Accelerated degradation : Expose the compound to UV light, acidic (pH 2), and basic (pH 12) conditions, then monitor decomposition via HPLC .
- Thermal analysis : TGA/DSC can identify melting points (e.g., >250°C) and decomposition thresholds .
- Solid-state stability : Store samples under inert gas (N) at –20°C to prevent hydrolysis of the nitrile group .
Methodological Notes
- Safety protocols : Always use PPE (gloves, goggles) and work in a fume hood, as nitriles can release toxic HCN upon degradation .
- Data interpretation : For crystallographic data, validate H-bonding networks (e.g., N–H⋯N interactions) using software like Mercury .
- Contradiction resolution : Conflicting spectral data may arise from polymorphism; prepare multiple crystal forms and compare PXRD patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
